2-Methylbenzo[f]quinoline
Description
Historical Trajectory and Structural Significance of Benzo[f]quinoline (B1222042) Scaffolds
The benzo[f]quinoline scaffold, a polynuclear aza-aromatic heterocycle, has a rich history rooted in the foundational principles of organic synthesis. researchgate.net Its synthesis and that of its derivatives have been a subject of study for many years, with several classical methods forming the bedrock of its preparation. researchgate.netmedwinpublishers.com Key historical synthesis routes for the benzo[f]quinoline core are summarized in Table 1.
One of the earliest and most notable methods is the Skraup synthesis , first described by Clem and Hamilton for this class of compounds. researchgate.netmedwinpublishers.com This reaction typically involves the condensation of an aromatic amine, in this case, 2-naphthylamine (B18577), with glycerol (B35011) in the presence of an acid catalyst and an oxidizing agent. researchgate.netwikipedia.org While historically significant, the Skraup synthesis is known for often harsh conditions and sometimes violent reactions. wikipedia.org
Another classical approach is the Doebner-Von Miller reaction , reported by Ramann and Cowen as a viable route to benzo[f]quinolines. medwinpublishers.comnih.gov This method is a variation of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones, which can offer a pathway to substituted quinolines. nih.goviipseries.org
A third significant historical method is photochemical cyclohydrogenation . researchgate.netmedwinpublishers.com Loader and Timmons provided early examples of this approach, which involves the light-induced cyclization of precursors like trans-2-stilbazole derivatives to form the benzo[f]quinoline ring system. researchgate.netresearchgate.net
The structural significance of the benzo[f]quinoline scaffold is profound. It is an aza-polynuclear aromatic nitrogen heterocycle characterized by an extended π-π conjugation system. researchgate.netresearchgate.net This extensive electronic communication across the fused rings is responsible for many of its key properties, including a characteristic blue fluorescence. researchgate.net This inherent fluorescence has made its derivatives promising candidates for applications in materials science. researchgate.net Furthermore, the rigid, planar structure and the presence of the nitrogen heteroatom make the benzo[f]quinoline skeleton a privileged scaffold in medicinal chemistry, as it can be strategically modified to interact with various biological targets. nih.govmdpi.com
| Synthesis Method | Reactants | Key Features | Reference |
| Skraup Synthesis | 2-Naphthylamine, Glycerol, Acid, Oxidizing Agent (e.g., Arsenic Acid) | One of the first methods reported for this scaffold. Often involves harsh reaction conditions. | researchgate.netmedwinpublishers.comwikipedia.org |
| Doebner-Von Miller Reaction | 2-Naphthylamine, α,β-Unsaturated Carbonyl Compound (e.g., Acrolein Diethyl Acetal), Acid | A modification of the Skraup reaction allowing for the introduction of substituents. | medwinpublishers.comnih.gov |
| Photochemical Cyclohydrogenation | trans-2-Stilbazole Derivatives | Utilizes photochemical energy to induce cyclization. | researchgate.netmedwinpublishers.comresearchgate.net |
The Unique Role of Methylated Benzo[f]quinoline Analogues in Contemporary Organic Synthesis and Materials Science
The introduction of a methyl group at the 2-position of the benzo[f]quinoline core, yielding 2-Methylbenzo[f]quinoline, imparts specific properties that define its role in modern research. This seemingly simple functionalization significantly influences the compound's reactivity and potential applications.
In contemporary organic synthesis , this compound and other methylated analogues serve as crucial intermediates. The methyl group can be a site for further chemical transformations, allowing for the construction of more complex molecules. For instance, the reactivity of the methyl group can be exploited in condensation reactions to build larger, more functionalized systems. acs.org This makes this compound a valuable building block for creating libraries of diverse compounds for screening in drug discovery and materials science. mdpi.com
In materials science , the unique photophysical properties of methylated benzo[f]quinolines are of particular interest. The benzo[f]quinoline core's inherent fluorescence is modulated by the methyl substituent. researchgate.net These derivatives have been investigated for their potential use in the development of advanced materials. chemimpex.com One of the most prominent areas of application is in organic light-emitting devices (OLEDs). researchgate.netresearchgate.net The extended π-conjugation of the scaffold contributes to the necessary optoelectronic properties for such devices. Additionally, the fluorescent nature of these compounds has led to their exploration as components in fluorescent dyes and sensors. chemimpex.com
Foundational Research Areas Pertaining to this compound
Research involving this compound and its related structures is primarily concentrated in two major domains: medicinal chemistry and materials science.
In medicinal chemistry , the benzo[f]quinoline scaffold is recognized as a "privileged structure," meaning it is a recurring motif in compounds with diverse biological activities. nih.gov Consequently, this compound and its derivatives have been synthesized and evaluated for various therapeutic properties. A significant body of research has focused on their potential as anticancer agents . mdpi.comarabjchem.orgnih.gov Studies have shown that certain benzo[f]quinoline derivatives exhibit cytotoxic activity against various human cancer cell lines. mdpi.comrsc.orgmdpi.com Another key area of investigation is their efficacy as antimicrobial agents . nih.gov Research has demonstrated that benzo[f]quinolinium salts, derived from the parent scaffold, can exhibit potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, and significant antifungal activity against fungi such as Candida albicans. nih.gov
In materials science , the research is driven by the compound's electronic and photophysical properties. As mentioned, a primary application is in the development of organic light-emitting devices (OLEDs) . researchgate.netmdpi.com The structural and electronic characteristics of benzo[f]quinoline derivatives make them suitable for use as emitting or charge-transporting materials in these devices. researchgate.net Furthermore, their inherent fluorescence is being harnessed for the creation of novel fluorescent materials and sensors . chemimpex.com These materials have potential applications in areas ranging from biological imaging to environmental monitoring. chemimpex.com
Structure
3D Structure
Properties
IUPAC Name |
2-methylbenzo[f]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-10-8-13-12-5-3-2-4-11(12)6-7-14(13)15-9-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYIXQSZWGQBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC3=CC=CC=C32)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20960011 | |
| Record name | 2-Methylbenzo[f]quinoline | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39258-30-5 | |
| Record name | 2-Methylbenzo[f]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39258-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylbenzo(f)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039258305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylbenzo[f]quinoline | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylbenzo[f]quinoline | |
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Advanced Synthetic Methodologies for 2 Methylbenzo F Quinoline and Its Derivations
Strategic Classical and Modern Cyclization Reactions
The construction of the benzo[f]quinoline (B1222042) core has been achieved through several established and contemporary cyclization reactions. These methods typically involve the annulation of a pyridine (B92270) ring onto a naphthalene (B1677914) system.
Adaptations of Skraup Synthesis for Methylated Benzo[f]quinolines
The Skraup synthesis is a foundational method for producing quinolines by heating an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org In its archetypal form, the reaction of 2-naphthylamine (B18577) with glycerol yields the parent benzo[f]quinoline. researchgate.net The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the amine, followed by cyclization and oxidation to form the aromatic quinoline (B57606) ring. iipseries.orguop.edu.pk
To specifically synthesize 2-methylbenzo[f]quinoline, the Skraup reaction is adapted by replacing glycerol with a precursor that forms an α,β-unsaturated carbonyl containing a methyl group at the appropriate position. This adaptation effectively transforms the reaction into the Doebner-Von Miller synthesis. For instance, using crotonaldehyde (B89634) (but-2-enal) in place of glycerol with 2-naphthylamine under acidic conditions directs the cyclization to form the 2-methyl substituted product. The reaction can be notoriously vigorous, and moderators such as ferrous sulfate (B86663) are often employed to ensure a controlled reaction rate. wikipedia.orgorgsyn.org
Doebner-Von Miller Reaction Pathways and Isolation of Methylated Benzo[f]quinoline By-products
The Doebner-Von Miller reaction is a highly versatile method for synthesizing quinolines and is considered an important extension of the Skraup synthesis. nih.govwikipedia.org It involves the reaction of an aromatic amine, in this case, 2-naphthylamine, with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids. iipseries.orgwikipedia.org The use of crotonaldehyde as the unsaturated carbonyl component is the most direct pathway to 2-methyl substituted quinolines.
The reaction mechanism is complex and thought to involve the 1,4-addition of the amine to the unsaturated carbonyl, followed by an acid-catalyzed cyclization and subsequent dehydrogenation to yield the final aromatic product. wikipedia.org While this method can be effective, the strongly acidic conditions can lead to the polymerization of the α,β-unsaturated aldehyde, which may result in lower yields and the formation of various by-products, complicating the isolation of the desired this compound. nih.gov A review of benzo[f]quinoline synthesis highlights a Doebner-Von Miller reaction using 2-naphthylamine and acrolein diethyl acetal (B89532) as a method to form the parent benzo[f]quinoline, suggesting that using the corresponding acetal of crotonaldehyde could be a viable, and potentially more controlled, route to its 2-methyl derivative. researchgate.net
Table 1: Comparison of Classical Cyclization Reactions for Benzo[f]quinolines
| Reaction Name | Aromatic Amine | Carbon Source | Typical Product | Key Feature |
|---|---|---|---|---|
| Skraup Synthesis | 2-Naphthylamine | Glycerol | Benzo[f]quinoline | In situ generation of acrolein; often requires an oxidizing agent. wikipedia.orgresearchgate.net |
| Doebner-Von Miller Reaction | 2-Naphthylamine | Crotonaldehyde | this compound | Direct use of an α,β-unsaturated aldehyde to install substituents. wikipedia.org |
Photochemical Cyclohydrogenation as a Route to Methylbenzo[f]quinolines
A modern approach to synthesizing benzo[f]quinolines involves photochemical cyclohydrogenation. researchgate.netmedwinpublishers.com This method utilizes the irradiation of stilbazole-type precursors to induce a 6π-electron cyclization. For the synthesis of methylbenzo[f]quinolines, appropriately substituted trans-2-stilbazole derivatives are used as starting materials. researchgate.netresearchgate.net
The proposed mechanism involves a rapid, photochemically induced trans-to-cis isomerization of the stilbazole derivative. researchgate.net The resulting cis-isomer is then in the correct conformation to undergo an intramolecular cyclization. This is followed by an oxidative dehydrogenation step, which aromatizes the newly formed ring to yield the stable benzo[f]quinoline system. researchgate.net This method provides a route to specifically substituted benzo[f]quinolines depending on the substitution pattern of the initial stilbazole.
Table 2: Synthesis of Methylbenzo[f]quinolines via Photochemical Cyclohydrogenation
| Starting Material | Resulting Product | Reference |
|---|---|---|
| trans-3'-Methyl-2-stilbazole | 1-Methylbenzo[f]quinoline | researchgate.net |
Regioselective Functionalization and Methylation Approaches
Beyond constructing the heterocyclic system from acyclic or simpler cyclic precursors, methodologies exist to introduce methyl groups onto a pre-formed benzo[f]quinoline scaffold. These methods focus on achieving high regioselectivity.
Direct Methylation of Benzo[f]quinoline N-Oxides via Carbanion Intermediates
One strategy for the regioselective methylation of benzo[f]quinoline involves the activation of the heterocycle via N-oxidation. The resulting benzo[f]quinoline N-oxide can then be reacted with a nucleophilic methyl source, such as a carbanion. The reaction of various benzo[X]quinoline N-oxides with methylsulfinyl carbanion (dimsyl carbanion), generated from DMSO, has been studied. pharm.or.jp This carbanion acts as a potent nucleophile.
Theoretical studies using the PM3 semi-empirical molecular orbital method have investigated the reaction pathways. pharm.or.jp The reaction can proceed via two main routes: methylation of the aromatic ring or deoxygenation of the N-oxide. pharm.or.jp While the reaction of benzo[f]quinoline 4-oxide with methylsulfinyl carbanion was found to favor deoxygenation to produce phenanthrene, related systems show that methylation is a viable outcome. pharm.or.jpchinesechemsoc.org The nucleophilic carbanion attacks the electron-deficient carbon atoms of the N-oxide (typically the C2 or C4 position), forming an intermediate which can then rearomatize to yield the methylated product. pharm.or.jp The specific outcome is highly dependent on the structure of the N-oxide and the reaction conditions. pharm.or.jp
Tandem Annulation and C(sp³)-H Functionalization for 2-Methylquinoline (B7769805) Ring Systems
Advanced, highly efficient synthetic strategies have been developed for quinoline synthesis that combine ring formation with simultaneous functionalization. One such approach is the tandem Friedlander annulation and chemoselective C(sp³)–H functionalization. rsc.org A calcium-catalyzed, solvent-free method has been described for the synthesis of 2-methyl-3-acyl quinolines. rsc.org This process demonstrates that the methyl group at the 2-position, once installed via the annulation reaction, can undergo in situ C(sp³)–H functionalization to introduce further complexity in a single pot. rsc.orgresearchgate.net
Another powerful strategy involves the metal-free tandem cyclization of 2-methylquinolines with 2-styrylanilines. acs.org This method activates the C(sp³)–H bonds of the 2-methyl group, enabling the formation of new C-C and C-N bonds to build more complex quinoline derivatives. acs.org While these specific examples have been demonstrated on simpler quinoline systems, the principles are applicable to the synthesis of functionalized this compound derivatives by employing the appropriate naphthalene-based starting materials in place of anilines. These tandem reactions represent a step- and atom-economical approach to constructing structurally diverse heterocyclic compounds. rsc.orgacs.org
Table 3: Examples of Tandem C(sp³)-H Functionalization in Quinoline Synthesis
| Reaction Type | Key Reagents | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Tandem Friedlander Annulation/C-H Functionalization | o-aminoaryl ketone, 1,3-dicarbonyl, aldehyde/nitrile | Calcium triflate, solvent-free | Functionalized 2-methyl-3-acylquinolines | rsc.org |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of quinolines aims to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. ijpsjournal.comnih.gov Key to this endeavor is the development of catalyst-free and solvent-free reaction conditions, as well as the exploration of metal-free synthetic pathways. ijpsjournal.comacs.org
Catalyst-Free and Solvent-Free Methodologies
A significant advancement in the green synthesis of quinoline derivatives is the development of catalyst- and solvent-free reactions. One such notable method is the [5 + 1] annulation of 2-methylquinolines with diynones to produce 2-arylated quinolines. nih.gov This approach is atom-economic and demonstrates good tolerance for a variety of functional groups, making it a practical and environmentally sustainable option. nih.gov The high reactivity of the methyl group on 2-methylquinolines is a key factor in the success of this method. nih.gov Research has shown that 3-methylbenzo[f]quinoline (B1582139) can react smoothly under these conditions, yielding the desired product in high yield. nih.gov
Solvent-free synthesis, in general, offers numerous advantages, including reduced waste, lower energy consumption, and improved safety. ijpsjournal.com Microwave-assisted synthesis is another technique that aligns with green chemistry principles, often leading to significantly shorter reaction times and improved yields compared to conventional heating methods. ijpsjournal.com For instance, a solvent-free procedure for synthesizing (E)-2-styrylquinoline derivatives under microwave irradiation in the presence of zinc chloride has been developed, showcasing the benefits of shorter reaction times and simpler workup. researchgate.net
Metal-Free Synthetic Pathways for Functionalized Methylquinolines
The development of metal-free synthetic routes is a cornerstone of green chemistry, as it avoids the use of potentially toxic and expensive transition metal catalysts. acs.orgresearchgate.net A facile, metal-free strategy for the functionalization of C(sp³)–H bonds and subsequent tandem cyclization has been developed to synthesize quinoline derivatives from 2-methylquinolines and 2-styrylanilines. acs.orgresearchgate.netnih.gov This method offers a mild approach for activating C(sp³)–H bonds and forming new C-C and C-N bonds. researchgate.netnih.gov
This strategy exhibits excellent functional group tolerance. acs.orgnih.gov For instance, 2-methylquinolines with both electron-donating and electron-withdrawing substituents on the aromatic ring have been successfully employed, with electron-withdrawing groups generally leading to higher yields. acs.org The reaction mechanism is believed to involve the oxidation of the C(sp³)–H bond of the methyl group to an aldehyde, which then undergoes cyclization. acs.orgresearchgate.net This environmentally friendly approach provides efficient access to medicinally valuable quinolines. researchgate.netnih.gov
Table 1: Metal-Free Synthesis of Functionalized Quinolines
| Reactant 1 | Reactant 2 | Yield (%) | Reference |
|---|---|---|---|
| 2-Methylquinoline | 2-Styrylaniline | 42-81 | acs.org |
| 2-Methylquinoline (with electron-withdrawing substituent) | 2-Styrylaniline | Higher Yield | acs.org |
| 2-Methylquinoline (with electron-donating substituent) | 2-Styrylaniline | Lower Yield | acs.org |
| 1-Methylisoquinoline | 2-Styrylaniline | 50-53 | acs.org |
| 4-Methylquinoline | 2-Styrylaniline | 50-53 | acs.org |
| 2-Methylquinoxaline | 2-Styrylaniline | 50-53 | acs.org |
Multi-Component Reactions (MCRs) for Diverse this compound Architectures
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to create complex molecules. rsc.org This approach is characterized by high atom economy and the ability to generate diverse molecular structures. rsc.orgnih.gov MCRs have been successfully applied to the synthesis of various quinoline scaffolds. rsc.org
One notable example is the one-pot, three-component microwave-assisted synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives. This reaction involves benzo[f]quinoline, a 2-haloacetyl derivative, and an electron-deficient alkyne. lew.ro The use of microwave irradiation significantly reduces reaction times and solvent consumption, making it an environmentally friendly method. lew.ro
Another significant MCR is the construction of benzo[f]quinoline-linked covalent organic frameworks (B[f]Q-COFs) through a one-pot three-component [4 + 2] cyclic condensation. nih.gov This reaction utilizes aldehydes, aromatic amines, and triethylamine (B128534) as a vinyl source. nih.gov The resulting B[f]Q-COFs exhibit high crystallinity and stability. nih.gov A model compound, 3-phenylbenzo[f]quinoline, was synthesized via the one-pot reaction of benzaldehyde, naphthalen-2-amine, and triethylamine to demonstrate the feasibility of this strategy. nih.gov
The Povarov reaction, a type of aza-Diels-Alder reaction, is another versatile MCR for synthesizing tetrahydroquinolines and quinolines. beilstein-journals.org The multicomponent version of this reaction, using aldehydes, anilines, and alkenes, provides a cascade route to quinolines. beilstein-journals.org
Table 2: Multi-Component Reactions for Benzo[f]quinoline Architectures
| Reaction Type | Reactants | Product | Key Features | Reference |
|---|---|---|---|---|
| Microwave-Assisted Cycloaddition | Benzo[f]quinoline, 2-Bromo-acetophenones, Electron-deficient alkynes | Benzo[f]pyrrolo[1,2-a]quinoline derivatives | Shorter reaction time, reduced solvent consumption | lew.ro |
| [4 + 2] Cyclic Condensation | Aldehydes, Aromatic amines, Triethylamine | Benzo[f]quinoline-linked Covalent Organic Frameworks (B[f]Q-COFs) | High crystallinity, good stability | nih.gov |
| Povarov Reaction | Aldehydes, Anilines, Alkenes | Tetrahydroquinolines and Quinolines | Cascade reaction, versatile | beilstein-journals.org |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Methylbenzo F Quinoline
Investigation of Nucleophilic Substitution Reactivity at the Benzo[f]quinoline (B1222042) Core
The benzo[f]quinoline ring system, being electron-deficient, is generally susceptible to nucleophilic attack. However, direct nucleophilic substitution on the unsubstituted core is challenging and often requires harsh reaction conditions. For instance, derivatives such as chlorophenyl-substituted benzo[f]quinolines can undergo nucleophilic aromatic substitution. The replacement of a chloro group with an amino group has been achieved using ammonia (B1221849) in ethanol (B145695) at elevated temperatures (150°C). Kinetic studies have indicated that these reactions are slower compared to those on non-fused chlorobenzenes, a phenomenon attributed to steric hindrance from the fused ring system.
In some cases, nucleophilic attack is facilitated by the presence of activating groups. For example, in 3-chlorobenzo[f]quinoline-2-carbaldehyde, the carbonyl carbon is more susceptible to nucleophilic attack than the C2-position of the quinoline (B57606) ring. researchgate.net This is supported by charge-density calculations which show a higher electron deficiency at the carbonyl carbon. researchgate.net This inherent reactivity allows for selective transformations, such as the reaction with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone, without affecting the quinoline core directly. researchgate.net
Electrophilic Substitution Patterns and Regioselectivity in Methylbenzo[f]quinolines
Electrophilic substitution on the benzo[f]quinoline scaffold predominantly occurs on the more electron-rich carbocyclic rings rather than the electron-deficient pyridine (B92270) ring. researchgate.net The nitrogen atom in the heterocyclic ring deactivates it towards electrophilic attack. researchgate.net For quinoline itself, electrophilic substitution typically occurs at the C5 and C8 positions of the benzene (B151609) ring, proceeding through the most stable Wheland intermediates. imperial.ac.uk
In the case of benzo[f]quinoline, the substitution pattern is influenced by the additional fused benzene ring. The regioselectivity of electrophilic attack is determined by the relative stability of the resulting carbocation intermediates (sigma complexes). stackexchange.com For N-(2-alkynyl)anilines, which can cyclize to form quinolines, electrophilic attack by iodine-based electrophiles leads to the formation of 3-haloquinolines. nih.gov The ring closure occurs selectively at the less sterically hindered position. nih.gov It is important to note that the nucleophilicity of the aromatic ring plays a crucial role; electron-withdrawing groups on the ring can hinder the cyclization process. nih.gov
Oxidative and Reductive Transformation Pathways of 2-Methylbenzo[f]quinoline
The benzo[f]quinoline system can undergo both oxidative and reductive transformations, targeting either the heterocyclic core or the substituents.
Oxidation: Oxidation of the quinoline ring itself can be challenging and may lead to ring degradation under harsh conditions, such as with hot, concentrated potassium permanganate. youtube.com However, specific oxidizing agents can selectively target substituents. For instance, the sulfur atom in a thienyl-substituted benzo[f]quinoline can be oxidized to a sulfoxide (B87167) or sulfone using hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). The nitrogen atom of the quinoline ring can be oxidized to an N-oxide using reagents like hydrogen peroxide or peracids. smolecule.com This N-oxide functionality can then be utilized in further synthetic transformations. researchgate.netpharm.or.jp
Reduction: The heterocyclic ring of benzo[f]quinoline is susceptible to reduction. Catalytic hydrogenation, typically using palladium on carbon (Pd/C) or platinum catalysts, can reduce the quinoline part of the molecule to yield tetrahydroquinoline derivatives. smolecule.com This transformation alters the electronic properties of the molecule by disrupting the aromaticity of the pyridine ring.
Reactivity of the 2-Methyl Group: Radical Processes and Functional Group Interconversions
The 2-methyl group on the benzo[f]quinoline ring exhibits significant reactivity, allowing for a variety of functional group interconversions, often proceeding through radical or stabilized carbanionic intermediates.
One key transformation is the oxidation of the methyl group. The Kornblum oxidation, often mediated by iodine and dimethyl sulfoxide (DMSO), can convert the 2-methyl group into a formyl group (an aldehyde). rsc.orgacs.org This reaction is believed to proceed via the formation of an iodinated intermediate followed by oxidation. rsc.org The resulting aldehyde is a versatile intermediate for further synthesis. acs.org The presence of radical scavengers like TEMPO can inhibit this reaction, suggesting the involvement of radical species. acs.org
The methyl group can also be activated to participate in annulation reactions. For example, it can react with diynones in a catalyst-free and solvent-free [5+1] annulation to form 4-(quinolin-2-yl)phenols. nih.gov This highlights the high reactivity of the C(sp³)–H bonds of the methyl group. nih.gov
Furthermore, the methyl group can be involved in coupling reactions. For instance, 2-methylquinolines can react with anilines and phenylacetaldehydes in an aza Diels-Alder reaction to form complex quinoline derivatives. rsc.org This process also involves the initial oxidation of the methyl group to an aldehyde. rsc.org
Quaternization Chemistry and Subsequent Cycloaddition Reactions of this compound Derivatives
The nitrogen atom in the benzo[f]quinoline ring is nucleophilic and can readily undergo quaternization with various alkylating agents, such as reactive halides (e.g., bromoacetophenones, chloroacetamides). nih.govlew.ro This reaction forms benzo[f]quinolinium salts. nih.govlew.ro
These quaternary salts are valuable intermediates, particularly for cycloaddition reactions. nih.govmdpi.com In the presence of a base, such as triethylamine (B128534) or 1,2-epoxypropane, the salts can generate benzo[f]quinolinium ylides in situ. nih.govlew.ro These ylides are 1,3-dipoles and can undergo [3+2] dipolar cycloaddition reactions with various dipolarophiles, such as activated alkynes (e.g., dimethyl acetylenedicarboxylate, methyl propiolate) and alkenes (e.g., 1,4-naphthoquinone). nih.govlew.ro These cycloadditions lead to the formation of fused heterocyclic systems, such as pyrrolo[1,2-a]benzo[f]quinolines and isoindolo-benzo[f]quinolines. nih.gov Microwave-assisted synthesis has been shown to significantly reduce the reaction times for both the quaternization and cycloaddition steps. lew.ro
Comparative Reactivity Studies with Isomeric Methylbenzo[f]quinolines
The position of the methyl group on the benzo[f]quinoline skeleton significantly influences its reactivity. For instance, in reactions involving the functionalization of the methyl group, different isomers can exhibit varied reactivity. In iodine-DMSO mediated reactions, 3-methylbenzo[f]quinoline (B1582139) has been shown to be a viable substrate, similar to other methyl azaarenes like 2-methylquinoline (B7769805) and 4-methylquinoline. rsc.org
In a catalyst- and solvent-free [5+1] annulation reaction with diynones, 3-methylbenzo[f]quinoline proceeded smoothly to afford the desired product in good yield (82%). nih.gov This indicates that the methyl group at the 3-position is also sufficiently reactive for this type of C-H activation.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methylbenzo F Quinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.
¹H NMR Spectroscopy would reveal the chemical shifts, integration, and coupling patterns for all protons in the molecule. The spectrum is expected to show distinct signals for the methyl group protons, typically in the upfield region (around 2.5-2.8 ppm), and a series of signals in the downfield aromatic region (approximately 7.5-9.0 ppm) corresponding to the nine protons on the fused ring system. The coupling constants (J-values) between adjacent protons would be instrumental in assigning the specific positions of the aromatic protons.
¹³C NMR Spectroscopy provides a signal for each unique carbon atom in the molecule. Based on its structure, 2-Methylbenzo[f]quinoline is expected to display 14 distinct signals in its proton-decoupled ¹³C NMR spectrum, corresponding to the 13 carbons of the benzo[f]quinoline (B1222042) core and the single methyl carbon. The chemical shifts would differentiate between carbons in varying electronic environments.
2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for unambiguous assignment of all proton and carbon signals.
COSY spectra establish proton-proton (¹H-¹H) coupling correlations, identifying neighboring protons.
HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), linking each proton signal to its attached carbon.
HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary (non-protonated) carbons and piecing together the complete carbon skeleton.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Technique | Predicted Information | Status |
|---|---|---|
| ¹H NMR | Signals for 1 methyl group and 9 aromatic protons. | Experimental data not available |
| ¹³C NMR | 14 unique carbon signals expected. | Experimental data not available |
| 2D NMR | Would provide definitive ¹H and ¹³C assignments. | Experimental data not available |
Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Molecular Fingerprinting
A review of scientific databases indicates that experimental FT-IR and Raman spectra specifically for this compound have not been published. Theoretical analysis, however, allows for the prediction of characteristic vibrational bands.
Fourier Transform Infrared (FT-IR) Spectroscopy would identify characteristic absorption bands. Key expected regions include:
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the aromatic and pyridine (B92270) rings would produce a series of complex bands in the 1650-1400 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and the methyl group would be present in the 1400-650 cm⁻¹ "fingerprint region."
Raman Spectroscopy , which is sensitive to changes in polarizability, is complementary to IR spectroscopy. It is particularly effective for identifying vibrations of non-polar bonds and symmetric vibrations. For this compound, strong Raman signals would be expected for the symmetric breathing modes of the aromatic ring system.
Table 2: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Status |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | IR, Raman | Data not available |
| Aliphatic C-H Stretch | 3000-2850 | IR, Raman | Data not available |
| Aromatic C=C/C=N Stretch | 1650-1400 | IR, Raman | Data not available |
| C-H Bending (in-plane/out-of-plane) | 1400-650 | IR, Raman | Data not available |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern upon ionization.
The electron ionization (EI) mass spectrum of this compound is available from the NIST Mass Spectrometry Data Center. nih.gov The compound has a molecular formula of C₁₄H₁₁N and a molecular weight of approximately 193.24 g/mol . The mass spectrum is characterized by a prominent molecular ion peak and several key fragment ions.
The molecular ion peak (M⁺˙) is observed at m/z = 193, which corresponds to the molecular weight of the compound. This peak is the base peak (most intense peak) in the spectrum, indicating the high stability of the fused aromatic ring system under electron impact.
The primary fragmentation pathways involve the loss of stable small molecules or radicals:
[M-1]⁺: A significant peak is observed at m/z = 192, corresponding to the loss of a hydrogen radical (H•). This is a common fragmentation for aromatic compounds, leading to a stable, even-electron ion.
[M-28]⁺˙: A peak at m/z = 165 results from the loss of a neutral molecule of 28 amu. This is characteristic of nitrogen-containing heterocyclic compounds and corresponds to the expulsion of hydrogen cyanide (HCN), followed by the loss of an additional hydrogen atom, or the loss of ethylene (B1197577) (C₂H₄) from the fused system after rearrangement.
Table 3: Major Ions in the Electron Ionization Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| 193 | 100.0 | [C₁₄H₁₁N]⁺˙ (Molecular Ion) |
| 192 | 75.0 | [C₁₄H₁₀N]⁺ (Loss of H•) |
| 165 | 28.0 | [C₁₃H₉]⁺ (Loss of HCN + H•) |
| 96 | 15.0 | Fragment from ring cleavage |
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields accurate data on bond lengths, bond angles, and torsion angles, providing an exact model of the molecular geometry in the solid state. Furthermore, it reveals details about intermolecular interactions, such as π-π stacking or hydrogen bonding, which dictate how molecules pack together in a crystal lattice.
A thorough search of crystallographic databases reveals that a single-crystal X-ray diffraction structure for this compound has not been reported in the scientific literature. Therefore, precise experimental data on its solid-state molecular geometry, such as bond lengths and angles, are currently unavailable.
Were a suitable single crystal to be analyzed, the data would confirm the planarity of the fused benzo[f]quinoline ring system and provide the exact geometric parameters of the methyl substituent.
Table 4: Structural Information from Single-Crystal X-ray Diffraction
| Parameter | Information Provided | Status |
|---|---|---|
| Unit Cell Dimensions | Size and shape of the repeating crystal unit. | Data not available |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N). | Data not available |
| Bond Angles | Angles between adjacent bonds. | Data not available |
| Intermolecular Interactions | Details of crystal packing (e.g., π-stacking). | Data not available |
Photophysical Properties and Optoelectronic Applications of 2 Methylbenzo F Quinoline Systems
Comprehensive Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)
The electronic absorption and emission characteristics of 2-methylbenzo[f]quinoline and its derivatives are governed by their extended π-conjugated systems. Benzo[f]quinoline (B1222042), the parent structure, is known for its blue fluorescence arising from this extensive π-π conjugation. researchgate.net
Absorption (UV-Vis) Spectroscopy: The UV-Vis absorption spectra of quinoline (B57606) derivatives, including those with structures analogous to this compound, typically exhibit multiple absorption bands. scielo.brbeilstein-journals.org Transitions in the ultraviolet range, generally between 250–500 nm, are attributed to π → π* transitions within the heterocyclic ring. beilstein-journals.org For some quinoline derivatives, two distinct absorption bands are observed, one around 280 nm and another at approximately 350 nm, corresponding to π,π* and n,π* transitions, respectively. scielo.br The presence of an alkoxyaryl group at the C2 position can lead to the emergence of an intense absorption band around 290 nm. scielo.br
The absorption spectra of certain quinoline derivatives can show broad bands which are often a result of a combination of π→π* and n→π* electronic transitions. mdpi.com For instance, some derivatives display absorption bands in the 230–320 nm range assigned to π,π* transitions, which are characterized by high molar absorption coefficients and can exhibit a red shift in polar solvents. scielo.br Weaker n,π* transitions may appear as a shoulder in the 320–450 nm region and are typically not shifted by solvent polarity. scielo.br The specific substitution patterns on the quinoline core significantly influence the absorption maxima.
Fluorescence Spectroscopy: Upon excitation, many quinoline derivatives exhibit fluorescence. The emission spectra are sensitive to the molecular structure and the surrounding environment. For example, some quinoline derivatives show an emission band around 400 nm in polar solvents. scielo.br The emission from these compounds is a key feature for their application in light-emitting devices and as fluorescent probes. The fluorescence emission occurs from the singlet excited state and is a relatively fast process. ubbcluj.ro
Phosphorescence Spectroscopy: Phosphorescence, an emission from a triplet excited state, is another important photophysical property. ubbcluj.ro For certain quinoline derivatives, phosphorescence can be observed at low temperatures, such as 77 K in ethanol (B145695) solution. scielo.br One such derivative displayed clear vibrational resolution with three main bands at 440, 505, and 540 nm, with a decay time of 950 ms. scielo.br The triplet energy level, determined from the highest energy phosphorescent emission, is a crucial parameter for applications in phosphorescent organic light-emitting diodes (PhOLEDs). For instance, a host material for blue and white PhOLEDs was found to have a triplet energy of 2.77 eV. researchgate.net
The following table summarizes the typical spectral characteristics of quinoline derivatives:
| Spectroscopy Type | Wavelength Range (nm) | Transition Type | Key Observations |
| UV-Vis Absorption | 230 - 320 | π → π | Intense absorption, can be red-shifted in polar solvents. scielo.br |
| 320 - 450 | n → π | Weaker absorption, often appears as a shoulder, not sensitive to solvent polarity. scielo.br | |
| Fluorescence Emission | ~400 | S₁ → S₀ | Emission wavelength and intensity are sensitive to solvent and substituents. scielo.br |
| Phosphorescence Emission | 440 - 540 | T₁ → S₀ | Typically observed at low temperatures, shows vibrational structure. scielo.br |
Quantum Yield and Stokes Shift Determination for Light Emission Efficiency
The efficiency of light emission in this compound systems is quantified by two critical parameters: fluorescence quantum yield (Φf) and Stokes shift.
Quantum Yield (Φf): The fluorescence quantum yield represents the ratio of photons emitted to the photons absorbed, indicating the efficiency of the fluorescence process. A high quantum yield is desirable for applications such as OLEDs and fluorescent probes. For some quinoline derivatives, the quantum yield can be significant, with one particular compound exhibiting a value of 0.78 and emitting green light. nih.gov However, large Stokes shifts are often accompanied by smaller fluorescence quantum yields. mdpi.com For a series of novel styrylquinolines, the highest fluorescence quantum yield measured was 0.079. mdpi.comnih.gov In some cases, quinoline-containing diarylethenes have shown quantum yields of 0.04 in their open form and a more intense 0.21 in their closed form in dichloromethane (B109758) solution. rsc.org
Stokes Shift: The Stokes shift is the difference in energy (or wavelength) between the positions of the band maxima of the absorption and emission spectra. A large Stokes shift is advantageous as it minimizes self-absorption, where emitted light is reabsorbed by other molecules. This is particularly important for achieving high efficiency in light-emitting devices. Several quinoline-based fluorophores have been specifically designed to exhibit large Stokes shifts. mdpi.comed.ac.uk For instance, a series of novel styrylquinolines displayed emission above 500 nm from an absorption between 360-380 nm, indicating a significant Stokes shift. mdpi.comnih.gov In some cases, Stokes shifts as large as 12300 cm⁻¹ have been reported for related compounds. rsc.org The magnitude of the Stokes shift is influenced by the molecular structure and the solvent environment. scielo.br
The table below presents photophysical data for a selection of quinoline derivatives, illustrating the range of quantum yields and Stokes shifts observed.
| Compound Type | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Stokes Shift (nm) | Reference |
| Green Emitting Quinoline | - | - | 0.78 | - | nih.gov |
| Styrylquinoline | 360-380 | >500 | up to 0.079 | >120 | mdpi.comnih.gov |
| Quinoline-diarylethene (open) | - | - | 0.04 | - | rsc.org |
| Quinoline-diarylethene (closed) | - | - | 0.21 | - | rsc.org |
| Thioether-substituted BODIPYs | 515-525 | 595-620 | - | 70-100 | ed.ac.uk |
Solvatochromic Effects on Electronic Transitions and Excited States
Solvatochromism refers to the change in the color of a substance (and thus its UV-Vis absorption and emission spectra) when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule by the solvent.
The electronic transitions of this compound and its derivatives are often sensitive to the polarity of the solvent. taylorandfrancis.com An increase in solvent polarity can lead to a bathochromic (red) shift in the absorption spectrum, a phenomenon known as positive solvatochromism. taylorandfrancis.comredalyc.org This indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. taylorandfrancis.commdpi.com Conversely, a hypsochromic (blue) shift with increasing solvent polarity, or negative solvatochromism, suggests that the ground state is more stabilized than the excited state. mdpi.com
For many quinoline derivatives, the fluorescence properties are more significantly affected by solvent polarity than the absorption properties. scielo.br The emission spectra of some derivatives show a bathochromic shift with increasing solvent polarity, indicative of a charge transfer state. rsc.org This solvatochromic behavior is a result of a significant change in the dipole moment upon electronic transition, often involving charge transfer between different parts of the molecule. researchgate.net
The Lippert-Mataga equation is frequently used to evaluate the change in dipole moment between the ground and excited states based on the solvatochromic shifts. mdpi.commdpi.com For a series of styrylquinolines, an analysis using the Lippert-Mataga equation indicated the charge-transfer character of their emission. nih.gov The change in dipole moment between the excited and ground states for some dyes has been calculated to be in the range of 3.4–3.5 Debye. researchgate.net
The following table summarizes the solvatochromic behavior of some quinoline-related systems.
| Compound System | Spectral Feature | Effect of Increasing Solvent Polarity | Implication |
| Hydrazone derivative of quinoline | Absorption band at 425 nm | Bathochromic shift | Excited state is more polar than the ground state. redalyc.org |
| Quinoline derivatives | π,π* absorption band | Red shift | Stabilization of the excited state. scielo.br |
| Quinoline derivatives | n,π* absorption band | No significant shift | Transition is less sensitive to solvent polarity. scielo.br |
| Quinoline derivatives | Fluorescence emission | Significant shift | Excited state dipole moment differs from the ground state. scielo.br |
| Styrylquinolines | Emission | Bathochromic shift | Charge-transfer character of the emission. nih.gov |
Exploration of this compound Derivatives in Organic Light-Emitting Devices (OLEDs)
The fluorescent properties of benzo[f]quinoline and its derivatives make them promising candidates for use in organic light-emitting devices (OLEDs). researchgate.netnih.gov OLEDs are a major application for materials that exhibit efficient electroluminescence, and quinoline derivatives have been extensively studied in this context. mdpi.com
Derivatives of benzo[f]quinoline have been designed and synthesized with the specific aim of being incorporated into OLEDs. nih.gov The performance of an OLED is critically dependent on the properties of the materials used in its various layers, including the emissive layer. For instance, some benzo[q]quinoline derivatives have been synthesized and used as emitting materials in multilayered OLED devices. researchgate.net
In the design of OLEDs, particularly phosphorescent OLEDs (PhOLEDs), bipolar host materials are crucial. These materials facilitate the transport of both electrons and holes and have high triplet energies to efficiently confine the triplet excitons on the phosphorescent dopant. Carbazole-quinoline hybrids have been developed as bipolar host materials for highly efficient orange and deep-red PhOLEDs. rsc.org An orange PhOLED using a carbazole-quinoline host demonstrated a remarkable external quantum efficiency (EQE) of 25.6% and a power efficiency of 68.1 lm W⁻¹, with very little efficiency roll-off. rsc.org
Non-doped OLEDs, which simplify the device structure and fabrication process, have also been developed using novel luminogens. Some of these materials exhibit high photoluminescence quantum yields and delayed fluorescence, leading to non-doped OLEDs with a maximum external quantum efficiency of 12.7% and minimal efficiency roll-off. frontiersin.org
The table below provides examples of the performance of OLEDs incorporating quinoline-based materials.
| OLED Type | Quinoline Derivative Role | Color | Max. External Quantum Efficiency (EQE) | Power Efficiency | Reference |
| PhOLED | Bipolar Host (Carbazole-quinoline) | Orange | 25.6% | 68.1 lm W⁻¹ | rsc.org |
| Non-doped OLED | Luminogen | - | 12.7% | - | frontiersin.org |
| Blue OLED | Emitting Material (TMADN) | Blue | 2.2 cd/A | - | researchgate.net |
| Blue OLED | Dopant (spiro-PAQ-Ph) | Blue | 3.6% | 2.02 lm W⁻¹ | researchgate.net |
Design and Evaluation of this compound-Based Fluorescent Probes and Chemosensors
The sensitivity of the fluorescence of quinoline derivatives to their local environment makes them excellent candidates for the development of fluorescent probes and chemosensors. nih.govmdpi.com These sensors can detect a variety of analytes, including metal ions, with high selectivity and sensitivity.
Quinoline-based chemosensors have been designed for the detection of various metal ions. nanobioletters.com For example, a quinoline-based fluorescent probe was developed for the selective detection and real-time monitoring of copper ions. rsc.org This probe exhibited a significant fluorescence enhancement and a bathochromic shift of about 35 nm in the presence of cuprous ions, with a detection limit of 1.03 μM. rsc.org Another quinoline-based chemosensor was designed for the recognition of Zn²⁺, showing a selective "on-off-on" response with a detection limit of 35.60 x 10⁻⁹ M. nanobioletters.com
The sensing mechanism of these probes often involves a change in the photophysical properties of the quinoline fluorophore upon binding to the target analyte. This can manifest as a "turn-on" or "turn-off" of fluorescence, or a ratiometric change where the intensity of two different emission bands changes. For instance, quinoline-2-thione-based probes have been developed for the detection of mustard gas and its analogues, which operate via a "turn-on" fluorescence response. nih.gov These probes showed high sensitivity, with a detection limit of 50 nM for sulfur mustard. nih.gov
The design of these chemosensors often involves incorporating a receptor unit that selectively binds the analyte, which is covalently linked to the quinoline signaling unit. The interaction with the analyte modulates the electronic properties of the quinoline core, leading to a measurable change in its fluorescence.
| Target Analyte | Probe Type | Sensing Mechanism | Detection Limit | Reference |
| Copper Ions (Cu⁺) | Quinoline-based probe | Fluorescence enhancement, bathochromic shift | 1.03 μM | rsc.org |
| Zinc Ions (Zn²⁺) | Quinoline-based chemosensor | "On-off-on" fluorescence | 35.60 nM | nanobioletters.com |
| Sulfur Mustard | Quinoline-2-thione probe | "Turn-on" fluorescence | 50 nM | nih.gov |
| Nitrogen Mustard (NH1) | Quinoline-2-thione probe | "Turn-on" fluorescence | 20 nM | nih.gov |
Investigation of Two-Photon Absorption Properties in Quadrupolar Probes
Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This process has significant advantages for applications such as three-dimensional microfabrication, optical data storage, and, notably, bio-imaging and photodynamic therapy, as it allows for deeper tissue penetration and higher spatial resolution.
Quadrupolar probes based on quinoline derivatives have been synthesized and their TPA properties investigated. nih.govresearchgate.net These probes often feature a symmetrical design, with electron-donating groups at the periphery and an electron-accepting core, or vice versa. This quadrupolar arrangement can enhance the TPA cross-section (δ_TPA).
Quadrupolar probes derived from 8-dimethylamino-quinoline (8-DMAQ) with a fluorene (B118485) core have been studied under both one-photon and two-photon irradiation. nih.gov While one probe showed efficient release of a model compound under UV activation, it was inert under femtosecond two-photon irradiation. nih.gov However, using picosecond irradiation, fast and selective photolysis was achieved with a remarkably high two-photon uncaging cross-section (δu) of 2.3 GM (Goeppert-Mayer units). nih.gov
The design of these probes is critical for their TPA efficiency. For instance, linking two quinoline moieties directly has been explored to create quadrupolar structures. The first quadrupolar 8-dimethylaminoquinoline-derived probes showed uncaging cross-sections of 0.07 GM and 0.40 GM. researchgate.netrsc.org The TPA properties are influenced by the strength of the donor and acceptor groups within the molecule. rsc.org Theoretical calculations using density functional theory (DFT) are often employed to predict and understand the TPA properties of these quadrupolar chromophores. rsc.org
The table below summarizes the two-photon absorption properties of some quinoline-based quadrupolar probes.
| Probe Structure | Irradiation Conditions | Two-Photon Uncaging Cross-section (δu) | Reference |
| 8-DMAQ with fluorene core | Picosecond (730 nm) | 2.3 GM | nih.gov |
| 6-(8-DMAQ-OAc)₂ | UV (365 nm) and NIR (730 nm) | 0.07 GM | researchgate.netrsc.org |
| 5-(8-DMAQ-OAc)₂ | UV (365 nm) and NIR (730 nm) | 0.40 GM | researchgate.netrsc.org |
Theoretical and Computational Investigations of 2 Methylbenzo F Quinoline Electronic Structure and Reactivity
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. hi.isunige.chnorthwestern.edu DFT calculations, particularly using the B3LYP functional with a suitable basis set like 6-311G(d,p), have been employed to determine the optimized ground state geometry of quinoline (B57606) derivatives. researchgate.net These calculations provide crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's stability and conformation.
For instance, studies on related quinoline systems have shown that DFT calculations can accurately predict geometric parameters that are in good agreement with experimental data. researchgate.net The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also a key output of these calculations. researchgate.netunram.ac.id This information is foundational for all other computational analyses of the molecule's properties.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict chemical reactivity. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netscirp.org A smaller HOMO-LUMO gap generally implies higher reactivity because less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netscirp.org
In the context of quinoline derivatives, FMO analysis helps to understand their reactivity patterns. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. For many organic molecules, charge transfer within the molecule is associated with the HOMO-LUMO energy gap, which in turn can be related to the molecule's bioactivity. scirp.org
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.646 scirp.org |
| LUMO Energy | -1.816 scirp.org |
| HOMO-LUMO Energy Gap (ΔE) | 4.83 scirp.org |
Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding in molecules. uba.ar It provides a localized picture of electron density in terms of atomic orbitals and the interactions between them. NBO analysis can elucidate donor-acceptor interactions within a molecule, which are crucial for understanding its stability and reactivity. researcher.lifedergi-fytronix.com
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. researchgate.netlibretexts.org It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. uvic.cauni-muenchen.de The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (typically colored blue), which are electron-poor and attractive to nucleophiles. researchgate.net
For heterocyclic compounds like quinoline derivatives, MEP analysis can identify the most likely sites for protonation and other electrostatic interactions. uni-muenchen.deresearchgate.net The nitrogen atom in the quinoline ring, with its lone pair of electrons, is typically a region of negative electrostatic potential, making it a primary site for interaction with electrophiles. uvic.ca
Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption Maxima)
Computational methods, particularly DFT, are widely used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption maxima. schrodinger.comresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (¹H and ¹³C), and these theoretical values often show good agreement with experimental data. researchgate.netnih.gov
Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima observed experimentally. scirp.org Computational prediction of these spectroscopic parameters is invaluable for structural elucidation and for confirming the identity of synthesized compounds. researchgate.netnih.gov
Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Related Compound (Note: This table is a general representation. Specific data for 2-Methylbenzo[f]quinoline was not available.)
| Spectroscopic Data | Experimental Value | Calculated Value |
|---|---|---|
| ¹H NMR Chemical Shift (ppm) | Varies for each proton | Varies for each proton |
| ¹³C NMR Chemical Shift (ppm) | Varies for each carbon | Varies for each carbon |
| UV-Vis λmax (nm) | ~267-290 researchgate.net | ~Calculated λmax scirp.org |
Quantum Chemical Studies on Reaction Mechanisms and Activation Energies for this compound Transformations
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions, including those involving quinoline derivatives. smu.edu By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the activation energies associated with different reaction pathways. accessscience.com This provides a detailed, step-by-step understanding of how reactants are converted into products. smu.edu
For instance, in reactions like the Povarov reaction for synthesizing quinolines, DFT calculations can explain the observed regioselectivity and the role of catalysts by comparing the activation energies of different possible pathways. mdpi.com These studies can also predict the feasibility of a reaction under different conditions and can help in designing more efficient synthetic routes. acs.org The insights gained from these computational investigations are crucial for controlling reaction outcomes and developing new chemical transformations. smu.edu
Catalytic Utility and Ligand Design Involving 2 Methylbenzo F Quinoline Derivatives
2-Methylbenzo[f]quinoline as a Ligand in Transition Metal-Catalyzed Organic Transformations
There is no available scientific literature describing the use of this compound as a ligand for transition metal-catalyzed organic reactions. The design of ligands for transition metals is a mature field, with many nitrogen-containing heterocyclic compounds, including quinolines, being employed. researchgate.netrsc.org These ligands are crucial for modulating the reactivity and selectivity of metal centers in various catalytic cycles. mdpi.com However, research has not extended to the specific use of the this compound framework for this purpose. While related structures like general quinolines are used to create chiral ligands for asymmetric synthesis researchgate.net, the this compound core itself has not been reported as a component of a ligand system in transition metal catalysis.
Evaluation of this compound Derivatives in Organocatalysis
The field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, has seen exponential growth. Chiral amines and other heterocyclic systems are often used as organocatalysts. thieme-connect.com However, an evaluation of this compound derivatives in this context has not been documented in published research. Studies on organocatalytic reactions involving quinolines typically feature the quinoline (B57606) ring as the substrate being transformed, for example in asymmetric transfer hydrogenation reactions, rather than as the catalyst itself. thieme-connect.com There are no reports on the development or testing of this compound-based structures as metal-free catalysts.
Application in Asymmetric Catalysis through Chiral this compound Scaffolds
The development of chiral scaffolds is fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. snnu.edu.cnbeilstein-journals.orgorganic-chemistry.org Many strategies exist for creating chiral molecules, including the atroposelective synthesis of biaryl scaffolds and the construction of molecules with stereogenic centers. mdpi.com While methods for synthesizing benzo[f]quinoline (B1222042) derivatives are known nih.govresearchgate.net, and the synthesis of chiral quinoline-based reagents has been reported asianpubs.org, there is no literature detailing the synthesis of chiral, enantiopure this compound scaffolds. Consequently, their application in asymmetric catalysis has not been explored. Research on related structures, such as the use of chiral phosphoric acids to synthesize atropisomeric quinolines via the Friedländer reaction, has been documented, but this does not involve the specific benzo[f]quinoline isomer requested. beilstein-journals.orgmdpi.com
Influence of Substituent Effects on Catalytic Performance of this compound-based Catalysts
Investigating the electronic and steric effects of substituents is a standard method for optimizing catalyst performance. msu.edu Such studies are common for established catalyst systems to fine-tune their activity and selectivity. For instance, the impact of substituents on the hydrogenation of various quinoline substrates has been studied, showing that both the electronic nature and the position of substituents can dramatically affect reaction outcomes. cardiff.ac.ukrsc.org Similarly, studies on the metal-free synthesis of functionalized quinolines have noted that electron-withdrawing groups on the quinoline ring can lead to higher product yields compared to electron-donating groups when the quinoline is a reactant. acs.org However, since there are no reports of this compound being used as a catalyst or as a primary ligand in a catalytic system, no research is available on how substituents on this specific scaffold would influence its catalytic performance.
Future Research Trajectories and Emerging Paradigms for 2 Methylbenzo F Quinoline
Development of Sustainable Synthetic Methodologies with Reduced Environmental Impact
Traditional synthetic routes for quinoline (B57606) derivatives often rely on harsh reaction conditions, toxic reagents, and significant solvent waste, prompting a shift towards greener and more sustainable methodologies. ijpsjournal.comacs.orgresearchgate.net The future synthesis of 2-Methylbenzo[f]quinoline will increasingly focus on principles of green chemistry to minimize environmental impact.
Key research directions will include:
Catalyst-Free and Solvent-Free Reactions: Building upon recent successes in the synthesis of azaarenes under neat conditions, researchers will likely explore catalyst- and solvent-free methods for the C-H functionalization and cyclization reactions required to produce this compound and its derivatives. beilstein-journals.org This approach offers a highly atom-economical and environmentally benign pathway. beilstein-journals.org
Benign Catalytic Systems: The use of inexpensive, non-toxic, and efficient catalysts, such as iron(II) acetate, for C(sp3)–H functionalization of methyl azaarenes represents a promising green approach. rsc.orgdeepdyve.com Future work will likely focus on adapting such iron-catalyzed systems for the synthesis of benzo[f]quinoline (B1222042) structures.
Energy-Efficient Synthesis: Microwave-assisted synthesis (MAS) and ultrasound-assisted techniques are being explored to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. ijpsjournal.comqeios.com The application of these energy-efficient methods to the synthesis of this compound is a logical next step.
Photocatalysis: Visible-light-induced photocatalysis offers a mild and environmentally friendly way to construct quinoline rings through processes like photoxidation-Povarov cascade reactions or the electrocyclization of 2-vinylarylimines. qeios.commdpi.com Research into photocatalytic routes for assembling the benzo[f]quinoline core is anticipated.
Use of Green Solvents: When solvents are necessary, the focus will be on environmentally friendly options such as water, ethanol (B145695), ionic liquids, and deep eutectic solvents (DESs). ijpsjournal.comqeios.comrsc.orgresearchgate.net The development of synthetic protocols for this compound in these green media will be a significant area of investigation.
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Quinolines
| Feature | Conventional Synthesis (e.g., Skraup, Doebner-von Miller) | Emerging Green Methodologies |
| Catalysts | Often requires strong acids (e.g., H₂SO₄), expensive or toxic reagents. acs.orgiipseries.org | Focus on inexpensive, non-toxic metals (e.g., iron), nanocatalysts, or catalyst-free systems. acs.orgrsc.orgdeepdyve.com |
| Solvents | Frequently uses hazardous and non-biodegradable organic solvents. acs.orgresearchgate.net | Employs water, ethanol, ionic liquids, or solvent-free conditions. ijpsjournal.comresearchgate.net |
| Energy Input | Typically requires high temperatures and long reaction times. acs.orgresearchgate.net | Utilizes energy-efficient methods like microwave or ultrasound irradiation. ijpsjournal.comqeios.com |
| Byproducts | Can generate significant amounts of unwanted and hazardous byproducts. acs.org | Designed for high atom economy, minimizing waste generation. beilstein-journals.org |
| Reaction Steps | Often involves multiple, non-ideal steps. deepdyve.com | Aims for one-pot, cascade reactions to improve efficiency. mdpi.com |
Integration with Advanced Characterization Techniques for In-situ Reaction Monitoring
Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. The integration of advanced characterization techniques for real-time, in-situ monitoring of the synthesis of this compound will provide unprecedented insights into reaction pathways, intermediate formation, and the influence of process variables. mt.com
Future research will leverage techniques such as:
In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy allows for the continuous monitoring of reactions directly in the NMR tube. iastate.edu By tracking the concentration changes of reactants, intermediates, and products over time, researchers can elucidate reaction kinetics and mechanisms without the need for offline sampling. iastate.edufu-berlin.de
Real-Time Mass Spectrometry: Ambient ionization techniques like Direct Analysis in Real Time (DART) and Electrospray Ionization Mass Spectrometry (ESI-MS) are powerful tools for monitoring reaction products in real time. researchgate.netpsu.edu These methods can detect and characterize transient intermediates and byproducts directly from the reaction mixture, offering a detailed picture of the reaction progress. researchgate.netrsc.org
In-situ FTIR Spectroscopy: Techniques like ReactIR™, based on Fourier Transform Infrared (FTIR) spectroscopy, use in-situ probes to track the concentration of key reaction species. mt.com This provides valuable data on reaction endpoints, intermediate steps, and kinetics, facilitating process optimization and control. mt.com
Table 2: Advanced In-situ Monitoring Techniques for Heterocyclic Compound Synthesis
| Technique | Principle | Information Gained | Relevance to this compound Synthesis |
| In-situ NMR | A series of spectra are collected over time as the reaction proceeds in an NMR tube. iastate.edu | Quantitative data on reactant consumption, product formation, and intermediate species concentration. iastate.edufu-berlin.de | Elucidation of reaction kinetics and mechanistic pathways for novel green synthetic routes. |
| DART-MS | Desorbs and ionizes analytes in an open environment for mass analysis. researchgate.netpsu.edu | Rapid, qualitative characterization of reaction products and intermediates with minimal sample preparation. psu.edu | Real-time screening of reaction conditions and rapid identification of products in high-throughput synthesis. |
| ESI-MS | Generates ions from a liquid sample, allowing for the analysis of dynamic chemical systems. researchgate.netrsc.org | Monitoring of solution-phase ions, providing real-time feedback on speciation and dynamic abundances. researchgate.net | Tracking the formation of charged intermediates in catalytic cycles, particularly in photocatalysis. |
| ReactIR™ (FTIR) | An in-situ probe measures infrared spectra of the reaction mixture over time. mt.com | Tracks concentration changes of all key functional groups, identifying reaction endpoint and intermediates. mt.com | Process optimization by relating process variables (temperature, pressure) to reaction performance and yield. |
Computational Design and High-Throughput Screening for Novel Functional Materials
The rational design of new materials with tailored properties is a major goal in materials science. Computational chemistry and high-throughput screening (HTS) are emerging as indispensable tools for accelerating the discovery of novel functional materials based on the this compound scaffold. nih.govnih.gov
Future research will focus on:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other computational methods will be used to predict the electronic, optical, and structural properties of new this compound derivatives. nih.gov These in silico studies can guide synthetic efforts by identifying promising candidates before they are synthesized in the lab.
Molecular Dynamics (MD) Simulations: MD simulations will be employed to understand the dynamic behavior of this compound-based molecules and their interactions with other molecules or surfaces. osti.gov This is particularly relevant for applications in biological systems or in the design of self-assembling materials. osti.gov
High-Throughput Virtual Screening: Large virtual libraries of this compound derivatives can be rapidly screened using computational docking and scoring methods to identify candidates with high potential for specific applications, such as inhibiting a particular enzyme or exhibiting desired photophysical properties. osti.govrsc.org
Combinatorial Synthesis and HTS: The development of facile and modular synthetic routes, such as regioselective cross-coupling reactions, will enable the creation of diverse libraries of this compound compounds. nih.govnih.gov These libraries can then be subjected to high-throughput screening assays to rapidly identify hits for various applications. nih.govrsc.org
Exploration of Interdisciplinary Applications Beyond Current Scope (e.g., advanced energy materials, supramolecular chemistry)
While quinolines have established roles in medicinal chemistry, the unique electronic and structural features of aza-polycyclic aromatic hydrocarbons (aza-PAHs) like this compound make them attractive candidates for a range of interdisciplinary applications. scbt.comnih.gov
Future research will explore the potential of this compound in:
Advanced Energy Materials: The incorporation of nitrogen atoms into polycyclic aromatic frameworks can tune their electronic properties, making them suitable for use in organic electronics. researchgate.netrsc.org Derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). researchgate.netrsc.orgicmab.esresearchgate.netus.esletpub.com
Supramolecular Chemistry: The quinoline motif can participate in non-covalent interactions such as π-π stacking and hydrogen bonding. rsc.orgacs.org This opens up possibilities for using this compound as a building block for constructing complex supramolecular architectures, including molecular cages, polymers, and functional materials with switchable properties. rsc.orgacs.orgresearchgate.net
Fluorescent Probes and Sensors: The inherent fluorescence of the benzoquinoline core can be modulated by substituents. nih.govrsc.org This allows for the rational design of fluorescent probes for sensing ions, pH, or specific biomolecules through changes in their fluorescence emission. nih.govnih.gov
Table 3: Potential Interdisciplinary Applications of this compound Derivatives
| Field | Potential Application | Rationale |
| Advanced Energy Materials | Organic Light-Emitting Diodes (OLEDs) | The aza-PAH core can be functionalized to tune emission color and improve charge transport properties. researchgate.netrsc.org |
| Organic Solar Cells (OSCs) | Can act as electron-acceptor or donor materials in the active layer of photovoltaic devices. icmab.esresearchgate.netus.es | |
| Supramolecular Chemistry | Self-Assembling Materials | The planar structure and potential for non-covalent interactions facilitate the formation of ordered assemblies. rsc.orgacs.org |
| Molecular Recognition | Can be incorporated into host molecules for the selective binding of guest species. rsc.org | |
| Sensors | Fluorescent Probes | The fluorescence properties can be designed to respond to specific analytes or environmental changes. nih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-Methylbenzo[f]quinoline, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves cyclization reactions using precursors like substituted anilines and carbonyl compounds. For example, Friedländer synthesis or Skraup-type reactions under acidic conditions can be employed. Optimize reaction efficiency by adjusting solvent polarity (e.g., toluene ), temperature gradients, and catalysts (e.g., polyphosphoric acid). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields. Validate purity using GC/MS or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize this compound’s structural and physicochemical properties?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C in CDCl₃) to confirm methyl group positioning on the benzoquinoline backbone.
- FT-IR to identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹).
- Mass spectrometry (EI-MS or ESI-MS) for molecular ion confirmation.
- X-ray crystallography for absolute stereochemical determination if crystalline derivatives are obtained .
Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?
- Methodological Answer : Recrystallization in toluene or dichloromethane/hexane mixtures is effective due to moderate solubility gradients. For polar impurities, use ethanol/water mixtures. Monitor crystal growth under controlled cooling rates (0.5–1°C/min) to avoid amorphous precipitates .
Q. How can researchers assess the purity of this compound for pharmacological studies?
- Methodological Answer : Combine HPLC-UV (λ = 254 nm) with thin-layer chromatography (TLC; silica gel 60 F₂₅₄, ethyl acetate:hexane = 1:3). Quantify impurities via LC-MS and confirm absence of heavy metals using ICP-MS .
Q. What are the core pharmacological targets associated with this compound derivatives?
- Methodological Answer : Prioritize targets via in silico docking (e.g., AutoDock Vina) against receptors like dopamine D2/D3 (key for neuropharmacology) or enzymes such as cytochrome P450. Validate with radioligand binding assays (³H-spiperone for D2 receptors) .
Advanced Research Questions
Q. How can substituent modifications on this compound optimize binding affinity for dopamine receptors?
- Methodological Answer : Introduce electron-donating groups (e.g., -OCH₃) at position 6 to enhance π-stacking with receptor aromatic residues. Compare constrained vs. flexible analogs using SAR studies (e.g., octahydrobenzo[f]quinoline derivatives showed higher D2 affinity ). Use molecular dynamics simulations (AMBER/CHARMM) to predict conformational stability .
Q. What experimental designs are recommended for evaluating this compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC-MS/MS over 72 hours. Use Arrhenius plots to extrapolate shelf-life .
Q. How can contradictory data on this compound’s environmental persistence be resolved?
- Methodological Answer : Replicate bioaccumulation assays (OECD 305 guidelines) using standardized test organisms (e.g., Daphnia magna). Compare results with computational models (EPI Suite) to identify confounding variables (e.g., organic matter content in water). Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses .
Q. What computational strategies best predict the genotoxic potential of this compound metabolites?
- Methodological Answer : Use QSAR models (e.g., Toxtree, Derek Nexus) to flag mutagenic metabolites. Validate with Ames tests (TA100 strain) and micronucleus assays in human hepatocytes (HepG2 cells). Cross-reference with EPA/IARC classifications .
Q. How can researchers integrate this compound into hybrid pharmacophores for multifunctional drug candidates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
